molecular formula C5H4O4S B1459500 1,1-dioxothiophene-3-carboxylic acid CAS No. 1858240-97-7

1,1-dioxothiophene-3-carboxylic acid

Cat. No.: B1459500
CAS No.: 1858240-97-7
M. Wt: 160.15 g/mol
InChI Key: BJIJSHPANGLCGD-UHFFFAOYSA-N
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Description

1,1-dioxothiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring with a carboxylic acid group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dioxothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thiophene-3-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or peracids . The reaction typically requires controlled conditions to ensure complete oxidation without over-oxidation or degradation of the thiophene ring.

Industrial Production Methods

Industrial production of thiophene-3-carboxylic acid 1,1-dioxide often involves large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol or sulfide compounds .

Scientific Research Applications

1,1-dioxothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The thiophene ring can undergo electrophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxothiophene-3-carboxylic acid is unique due to the presence of both the carboxylic acid and sulfone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dioxothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4S/c6-5(7)4-1-2-10(8,9)3-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIJSHPANGLCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278981
Record name 3-Thiophenecarboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-97-7
Record name 3-Thiophenecarboxylic acid, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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